Diboron tetrafluoride

Description

Properties

CAS No. |

13965-73-6 |

|---|---|

Molecular Formula |

B2F4 |

Molecular Weight |

97.62 g/mol |

IUPAC Name |

difluoroboranyl(difluoro)borane |

InChI |

InChI=1S/B2F4/c3-1(4)2(5)6 |

InChI Key |

WUWOPJNIAKTBSJ-UHFFFAOYSA-N |

SMILES |

B(B(F)F)(F)F |

Canonical SMILES |

B(B(F)F)(F)F |

Other CAS No. |

13965-73-6 |

Synonyms |

difluoroboranyl-difluoro-borane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bonding of Diboron Tetrafluoride (B₂F₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diboron tetrafluoride (B₂F₄) is a unique inorganic compound that has garnered significant interest due to its electronic structure and bonding characteristics. This document provides a comprehensive overview of the molecular geometry and bonding of B₂F₄, summarizing key experimental and theoretical data. It details the experimental protocols used for its structural determination and presents visualizations to elucidate its structural and bonding properties.

Molecular Geometry

This compound is a fascinating molecule from a structural standpoint. Experimental and theoretical studies have converged to provide a detailed picture of its geometry.

1.1. Overall Structure and Conformation

In both the gaseous and solid states, this compound adopts a planar geometry , with all six atoms lying in the same plane.[1][2][3] This corresponds to a D₂h point group symmetry.[4][5] The conformation of the BF₂ groups is eclipsed, meaning the fluorine atoms on one boron atom are aligned with the fluorine atoms on the other when viewed down the B-B bond axis.[5][6]

While the planar, eclipsed conformation is the ground state, the barrier to rotation around the B-B bond is very low.[4][7][8] This indicates that the molecule can undergo relatively free internal rotation, which initially presented challenges in the definitive determination of its structure.[5]

1.2. Bond Lengths and Angles

The precise determination of bond lengths and angles has been the subject of several studies, primarily using gas-phase electron diffraction and X-ray diffraction. The B-B bond is notably shorter than a typical single bond, and the B-F bonds are also of interest due to pπ-pπ interactions. Key structural parameters are summarized in the table below.

| Parameter | Experimental (X-ray Diffraction)[2] | Experimental (Electron Diffraction, 22°C)[6] | Theoretical (ab initio)[4] |

| B-B Bond Length (Å) | 1.67 ± 0.045 | 1.720 ± 0.004 | 1.719 ± 0.004 |

| B-F Bond Length (Å) | 1.32 ± 0.035 | 1.317 ± 0.002 | 1.309 ± 0.002 |

| F-B-F Bond Angle (°) | 120 | 121.4 ± 0.1 | - |

| F-B-B Bond Angle (°) | - | - | 121.1 ± 0.1 |

Bonding in this compound

The bonding in B₂F₄ is characterized by its electron-deficient nature and the significant role of pi-bonding.

2.1. The Boron-Boron Bond

The B-B bond in this compound is a sigma (σ) bond. The experimentally determined bond dissociation energy for the B-B bond is approximately 431 kJ/mol (103 kcal/mol).[9]

2.2. The Boron-Fluorine Bonds and Pi-Backbonding

Each boron atom is trigonal planar, consistent with sp² hybridization. The formally empty p-orbital on each boron atom is perpendicular to the molecular plane. The fluorine atoms, with their lone pairs in p-orbitals, can donate electron density back to these empty p-orbitals on the boron atoms. This phenomenon, known as pπ-pπ backbonding or conjugation, stabilizes the electron-deficient boron centers.[1][3] This delocalization of electron density across the molecule also contributes to the planarity of the structure and imparts some double bond character to the B-F bonds.[7] The molecule is isoelectronic with the oxalate anion (C₂O₄²⁻), which also features a planar structure and pi-delocalization.[1][3]

2.3. Rotational Barrier

The preference for the planar (eclipsed) conformation over a staggered one is a result of the balance between two main factors:

-

Pi-conjugation: This effect stabilizes the planar form by maximizing the overlap of the p-orbitals.[4]

-

Steric Hindrance: Repulsion between the fluorine atoms on adjacent boron atoms would favor a staggered conformation.

In B₂F₄, the stabilizing effect of pi-conjugation outweighs the steric hindrance, resulting in a planar ground state.[4][6] However, the energy difference is small, leading to a very low rotational barrier, which has been experimentally determined to be around 0.42 kcal/mol (160 cm⁻¹).[4][6]

Experimental Protocols

The structural determination of this compound has relied on several key experimental techniques.

3.1. Gas-Phase Electron Diffraction

This is a primary method for determining the molecular structure of volatile compounds.

-

Methodology:

-

A high-energy beam of electrons is directed at a jet of gaseous B₂F₄ in a vacuum chamber.

-

The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

-

The intensity of this pattern is recorded as a function of the scattering angle.

-

The resulting data is mathematically transformed into a radial distribution curve, which represents the probability of finding two atoms at a given internuclear distance.

-

By fitting this curve to a theoretical model of the molecule, precise bond lengths, bond angles, and amplitudes of vibration can be determined.

-

Experiments are often performed at different temperatures to study dynamic processes like internal rotation.[6]

-

3.2. X-ray Diffraction

This technique is used to determine the structure of molecules in the solid (crystalline) state.

-

Methodology:

-

A single crystal of B₂F₄ is grown at low temperatures (B₂F₄ is a gas at room temperature).[1]

-

The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.

-

The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of spots.

-

The positions and intensities of these spots are measured.

-

Using Fourier transform methods, this diffraction data is used to calculate an electron density map of the unit cell.

-

From the electron density map, the positions of the atoms can be determined, yielding precise bond lengths and angles within the crystal.[2]

-

Molecular Visualization

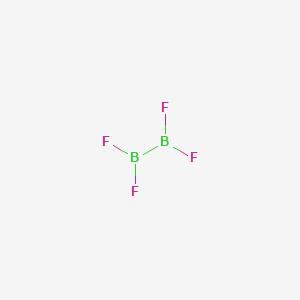

The planar, eclipsed structure of this compound is depicted below.

Conclusion

This compound possesses a planar, eclipsed (D₂h) molecular geometry, a feature primarily stabilized by pπ-pπ backbonding from the fluorine atoms to the electron-deficient boron centers. This conjugation overcomes the inherent steric repulsion that would otherwise favor a staggered conformation, although the barrier to internal rotation is notably low. Its structure has been rigorously characterized by gas-phase electron diffraction and X-ray crystallography, providing precise data on its bond lengths and angles. The unique bonding in B₂F₄ makes it a molecule of fundamental importance in understanding the chemistry of boron and electron-deficient systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Diboron Tetrafluoride: A Comprehensive Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diboron tetrafluoride (B₂F₄), a colorless gas at room temperature, stands as the most stable of the diboron tetrahalides.[1] Its discovery and the subsequent exploration of its chemistry have provided valuable insights into the nature of boron-boron bonds and have paved the way for its use in various synthetic applications. This technical guide provides an in-depth overview of the synthesis, discovery, and key properties of this compound, tailored for professionals in research and development.

Discovery

The first successful synthesis and characterization of this compound were reported in 1958 by Arthur Finch and Hermann Irving Schlesinger.[1] Their work involved the fluorination of diboron tetrachloride (B₂Cl₄) with antimony trifluoride (SbF₃). This seminal work opened the door to further investigations into the structure and reactivity of this intriguing molecule.

Molecular Structure and Properties

Subsequent to its discovery, the molecular structure of this compound was elucidated by Louis Trefonas and William N. Lipscomb in 1958 through X-ray diffraction studies.[2] Their research revealed a planar molecular geometry for B₂F₄ in the solid state.[2]

Key physical and structural properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | B₂F₄ | [1] |

| Molar Mass | 97.62 g/mol | [1] |

| Appearance | Colorless gas | [1] |

| Melting Point | -56 °C | [1] |

| Boiling Point | -34 °C | [1] |

| B-B Bond Distance | 1.72 Å | [1] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The following sections detail the key experimental protocols.

Fluorination of Diboron Tetrachloride with Antimony Trifluoride (Finch and Schlesinger Method)

This is the original method for the synthesis of this compound.

Reaction:

3 B₂Cl₄ + 4 SbF₃ → 3 B₂F₄ + 4 SbCl₃[3]

Experimental Protocol:

-

Reactants: Diboron tetrachloride (B₂Cl₄) and Antimony trifluoride (SbF₃).

-

Procedure: The reaction is typically carried out by reacting diboron tetrachloride with antimony trifluoride.[3] The this compound produced is a volatile product and needs to be handled in a vacuum line.

-

Purification: The product, this compound, is separated from the less volatile antimony trichloride by fractional condensation.[3]

-

Yield: The yield of this reaction is not explicitly stated in the initial reports but is a viable laboratory-scale synthesis.

-

Note: Diboron tetrachloride is a highly reactive and air-sensitive compound, requiring careful handling under inert atmosphere. Some studies have noted the instability of this compound in a vacuum, where it can decompose to boron trifluoride.[3]

Reaction of Boron Monofluoride with Boron Trifluoride

This compound can also be formed by the reaction of boron monofluoride (BF) with boron trifluoride (BF₃) at low temperatures.[1]

Reaction:

2 BF + BF₃ → B₂F₄ + BF₂ (postulated)

Experimental Protocol:

-

Reactants: Boron monofluoride (BF) and Boron trifluoride (BF₃).

-

Procedure: Boron monofluoride, a transient species, is generated in situ and reacted with boron trifluoride at low temperatures to prevent the formation of higher polymers.[1]

-

Note: This method is less common for preparative scale synthesis due to the challenges in generating and handling the highly reactive boron monofluoride.

Reaction of Boron Monoxide with Sulfur Tetrafluoride

A more economical route for the preparation of this compound involves the reaction of boron monoxide with sulfur tetrafluoride.[4]

Reaction:

2 (BO)n + n SF₄ → n B₂F₄ + n SOF₂

Experimental Protocol:

-

Reactants: Boron monoxide ((BO)n) and Sulfur tetrafluoride (SF₄).

-

Procedure: The reaction is carried out by treating boron monoxide with sulfur tetrafluoride at a temperature below ambient temperature in a substantially anhydrous and oxygen-free atmosphere.[4]

-

Purification: The resulting this compound is recovered as a substantially pure product.[4]

-

Note: This method is presented as a more commercially viable option due to the lower cost and greater availability of the starting materials compared to diboron tetrachloride.[4]

Spectroscopic Data

The characterization of this compound has been accomplished through various spectroscopic techniques.

| Spectroscopic Data | Values and Observations | Reference |

| Infrared (IR) Spectroscopy | The infrared spectrum of gaseous B₂F₄ has been reported over the range of 2.5 to 50 µm. The band envelopes and differences between gas and solid-state spectra suggest a structural difference, with a staggered (D₂d) configuration in the gas phase and a planar (D₂h) configuration in the solid state. | [5] |

| Raman Spectroscopy | The Raman spectra of B₂F₄ in both gaseous and crystalline states have been recorded from 25 to 1500 cm⁻¹. The data for the solid state are consistent with a D₂h molecular symmetry. | [5] |

| Mass Spectrometry | Mass spectrometric studies have been conducted, providing information on the fragmentation pattern of this compound upon ionization. | [6] |

| ¹¹B NMR Spectroscopy | While specific data for B₂F₄ is not readily available in the searched literature, the ¹¹B NMR spectrum would be expected to show a single resonance, potentially broadened due to the quadrupolar nature of the boron nucleus. | [7][8] |

| ¹⁹F NMR Spectroscopy | Similar to ¹¹B NMR, specific ¹⁹F NMR data for B₂F₄ is not detailed in the provided search results. The spectrum would be expected to show a single resonance for the four equivalent fluorine atoms, possibly showing coupling to the boron isotopes. | [9][10] |

Conclusion

This compound, since its discovery in the mid-20th century, has been a subject of significant academic interest. The synthetic routes, particularly the fluorination of diboron tetrachloride, have been well-established, with newer methods offering more economical alternatives. Its structural and spectroscopic properties have been thoroughly investigated, revealing interesting aspects of its bonding and geometry. This guide provides a foundational understanding of the synthesis and discovery of this compound, offering valuable information for researchers and professionals in the chemical sciences. Further exploration of its reactivity and applications continues to be an active area of research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. US3180707A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Boron NMR [chem.ch.huji.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 10. 19F [nmr.chem.ucsb.edu]

Diboron Tetrafluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diboron tetrafluoride (B₂F₄) is an inorganic compound of significant interest in chemical synthesis and materials science. As a colorless gas at room temperature, it is the most stable of the diboron tetrahalides. Its unique electronic structure and reactivity make it a valuable reagent in various chemical transformations. This guide provides an in-depth overview of the properties, synthesis, and handling of this compound, tailored for professionals in research and development.

CAS Number and Chemical Identifiers

| Identifier | Value |

| CAS Number | 13965-73-6 |

| IUPAC Name | This compound |

| Systematic IUPAC Name | Tetrafluorodiborane(4) |

| Molecular Formula | B₂F₄ |

| SMILES | FB(F)B(F)F |

| InChI | InChI=1S/B2F4/c3-1(4)2(5)6 |

| InChIKey | WUWOPJNIAKTBSJ-UHFFFAOYSA-N |

Physicochemical and Thermochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Unit |

| Molar Mass | 97.61 | g·mol⁻¹ |

| Appearance | Colorless gas | - |

| Density (gas) | 4.3 | kg/m ³ |

| Melting Point | -56 | °C |

| Boiling Point | -34 | °C |

| Standard Molar Entropy (S⦵₂₉₈) | 317.3 | J·mol⁻¹·K⁻¹ |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1440.1 | kJ·mol⁻¹ |

| Gibbs Free Energy (ΔfG⦵) | -1410.4 | kJ·mol⁻¹ |

| B-B Bond Distance | 172 | pm |

Experimental Protocols

Detailed experimental procedures for the synthesis and key reactions of this compound are crucial for its safe and effective use in a laboratory setting.

Synthesis of this compound via Fluorination of Diboron Tetrachloride

This method involves the conversion of Diboron tetrachloride (B₂Cl₄) to this compound using a fluorinating agent such as antimony trifluoride (SbF₃).

Materials:

-

Diboron tetrachloride (B₂Cl₄)

-

Antimony trifluoride (SbF₃)

-

Inert solvent (e.g., a high-boiling point, non-reactive fluorinated solvent)

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction vessel equipped with a magnetic stirrer and a condenser

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Inert Atmosphere Setup: All glassware should be thoroughly dried and the reaction setup assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or inside a glovebox. This is critical due to the moisture sensitivity of the reactants and products.

-

Reactant Addition: In the reaction vessel, a solution of Diboron tetrachloride in the inert solvent is prepared.

-

Fluorinating Agent Addition: Antimony trifluoride is added to the solution. The addition should be performed cautiously, as the reaction may be exothermic.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. While specific temperatures and reaction times are not detailed in the readily available literature, similar fluorination reactions are often carried out at low to ambient temperatures. Monitoring the reaction progress can be done using appropriate analytical techniques, such as in-situ IR spectroscopy, if available.

-

Product Isolation: Upon completion, the product, this compound, which is a gas at room temperature, needs to be isolated from the reaction mixture. This can be achieved by fractional condensation. The reaction vessel is connected to a series of cold traps, with the first trap intended to condense any unreacted starting material or higher boiling point byproducts, and subsequent traps cooled to a lower temperature (e.g., with liquid nitrogen) to condense the this compound.

-

Purification: The condensed this compound can be further purified by trap-to-trap distillation under vacuum.

Note: This is a generalized procedure based on the known reactivity of these compounds. Researchers should consult primary literature for more specific experimental details and safety precautions.

Reaction of this compound with Vaska's Complex

This compound reacts with Vaska's complex (trans-chlorocarbonylbis(triphenylphosphine)iridium(I), [IrCl(CO)(PPh₃)₂]) to form a transition metal boryl complex.[1]

Materials:

-

This compound (B₂F₄) gas

-

Vaska's complex ([IrCl(CO)(PPh₃)₂])

-

Anhydrous, degassed solvent (e.g., toluene or benzene)

-

Schlenk flask or similar reaction vessel suitable for handling gases

-

Gas inlet tube

-

Magnetic stirrer

Procedure:

-

Inert Atmosphere: The reaction must be carried out under a strict inert atmosphere to prevent the decomposition of the reactants and products.

-

Preparation of Vaska's Complex Solution: A solution of Vaska's complex is prepared in the chosen anhydrous and degassed solvent in the reaction vessel.

-

Introduction of this compound: A stream of this compound gas is bubbled through the solution of Vaska's complex with vigorous stirring. The reaction progress can often be monitored by a color change in the solution.

-

Reaction Monitoring: The reaction can be monitored by techniques such as ³¹P NMR spectroscopy to observe the change in the coordination environment of the phosphine ligands.

-

Product Isolation and Characterization: Once the reaction is complete, the solvent can be removed under vacuum to yield the crude product. The product, Ir(BF₂)₃(CO)(PPh₃)₂, can then be purified by recrystallization from an appropriate solvent system. Characterization of the final product would typically involve NMR spectroscopy (¹¹B, ¹⁹F, ³¹P, ¹³C, ¹H), IR spectroscopy (to observe the C-O stretching frequency), and X-ray crystallography to confirm the structure.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Safety, Handling, and Toxicology

Hazards:

-

Toxicity: this compound is expected to be a toxic gas.[2] Inhalation may cause irritation to the respiratory tract.

-

Corrosivity: Upon contact with moisture, such as in the respiratory tract or on the skin, it may hydrolyze to form hydrofluoric acid and boric acid, which are corrosive and toxic.

-

Reactivity: this compound is a reactive compound. It should be handled with care, avoiding contact with moisture and air.

Handling and Storage:

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated fume hood or a glovebox to prevent inhalation exposure.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear appropriate chemical-resistant gloves (consult manufacturer's data for compatibility), a lab coat, and closed-toe shoes.

-

Respiratory Protection: For non-routine operations or in case of a leak, a self-contained breathing apparatus (SCBA) should be used.

-

-

Storage: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed, appropriate gas cylinder. Store away from incompatible materials such as water, bases, and oxidizing agents.

Toxicology:

-

While specific data for B₂F₄ is lacking, boron compounds can have various health effects. Acute exposure to boron trifluoride, a related compound, can cause severe irritation to the eyes, skin, and respiratory system.[4] Chronic exposure to boron compounds can affect the kidneys.

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. A calcium gluconate gel may be applied to the affected area to neutralize fluoride ions. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Not a likely route of exposure for a gas. If it occurs, do not induce vomiting. Give large quantities of water. Seek immediate medical attention.

Disposal:

-

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This should be done through a licensed hazardous waste disposal company. Do not release the gas into the atmosphere.

References

Thermodynamic Stability of Diboron Tetrafluoride (B₂F₄) Gas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of diboron tetrafluoride (B₂F₄) gas. The information is curated for researchers, scientists, and professionals in drug development who may utilize boron-containing compounds. This document summarizes key quantitative thermodynamic data, outlines a representative experimental protocol for its determination, and provides visualizations to illustrate the concepts discussed.

Core Thermodynamic Properties

This compound is a colorless gas and is recognized as the most stable of the diboron tetrahalides, showing no significant decomposition under standard conditions.[1] Its thermodynamic stability is a critical factor in its handling, reactivity, and potential applications.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of B₂F₄ gas at standard conditions (298.15 K and 1 bar).

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH⦵298 | -1440.1 | kJ/mol |

| Standard Molar Entropy | S⦵298 | 317.3 | J/mol·K |

| Gibbs Free Energy of Formation | ΔfG⦵ | -1410.4 | kJ/mol |

Table 1: Standard Thermodynamic Properties of B₂F₄ Gas.[1]

| Bond | Dissociation Energy (kJ/mol) | Dissociation Energy (kcal/mol) |

| B-B in B₂F₄ | 431 | 103 |

Table 2: Boron-Boron Bond Dissociation Energy in B₂F₄.[2]

Temperature-Dependent Thermodynamic Properties

The thermodynamic properties of B₂F₄ can be calculated as a function of temperature using the Shomate equation. The general forms of the equations are:

-

Heat Capacity (Cp°) = A + Bt + Ct² + D*t³ + E/t²

-

Enthalpy (H° - H°298.15) = At + Bt²/2 + Ct³/3 + Dt⁴/4 - E/t + F - H

-

Entropy (S°) = Aln(t) + Bt + Ct²/2 + Dt³/3 - E/(2*t²) + G

Where t = temperature (K) / 1000. The coefficients for B₂F₄ gas are provided in the table below.

| Coefficient | Value (298 - 1100 K) | Value (1100 - 6000 K) |

| A | 34.06023 | 126.7886 |

| B | 199.2735 | 1.160312 |

| C | -165.1090 | -0.234030 |

| D | 49.80885 | 0.016162 |

| E | -0.288278 | -10.08875 |

| F | -1450.388 | -1496.362 |

| G | 305.5508 | 432.9310 |

| H | -1431.765 | -1431.765 |

Table 3: Shomate Equation Coefficients for B₂F₄ Gas.

Experimental Determination of Thermodynamic Properties

Representative Experimental Protocol: Photoionization Mass Spectrometry

Objective: To determine the ionization potential and appearance potentials of fragment ions from B₂F₄ gas to derive its enthalpy of formation and bond dissociation energies.

1. Instrumentation:

-

A high-resolution photoionization mass spectrometer is employed. This instrument typically consists of:

-

A vacuum ultraviolet (VUV) light source, such as a hydrogen or deuterium discharge lamp, to provide photons of variable energy.

-

A monochromator to select photons of a specific wavelength (and therefore, energy).

-

An ionization chamber where the gas sample interacts with the photon beam.

-

A mass analyzer (e.g., a magnetic sector or quadrupole) to separate the resulting ions based on their mass-to-charge ratio.

-

An ion detector (e.g., an electron multiplier) to count the ions.

-

2. Sample Preparation and Introduction:

-

A pure sample of B₂F₄ gas is synthesized and purified.

-

The gas is introduced into the ionization chamber of the mass spectrometer through a controlled leak valve to maintain a constant, low pressure.

3. Data Acquisition:

-

The wavelength of the VUV light is systematically varied, and the corresponding ion intensity for the parent ion (B₂F₄⁺) and various fragment ions (e.g., BF₂⁺) is recorded.

-

A plot of ion intensity versus photon energy, known as a photoionization efficiency curve, is generated for each ion.

4. Data Analysis:

-

The ionization potential of B₂F₄ is determined from the threshold of the photoionization efficiency curve for the B₂F₄⁺ ion.

-

The appearance potentials of the fragment ions are determined from the thresholds of their respective photoionization efficiency curves.

-

These experimentally determined values are then used in thermochemical cycles to calculate the enthalpy of formation of B₂F₄ and the bond dissociation energies.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Molecular Structure of this compound (B₂F₄).

Caption: Primary Decomposition Pathway of B₂F₄ Gas.

Caption: Experimental Workflow for Photoionization Mass Spectrometry.

References

An In-depth Technical Guide to the Electronic Structure of Diboron Tetrafluoride (B₂F₄)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diboron tetrafluoride (B₂F₄) is a colorless gas and the most stable of the diboron tetrahalides.[1][2] Its electronic structure is of significant interest due to the electron-deficient nature of boron and the influence of highly electronegative fluorine substituents. This document provides a comprehensive analysis of the molecular geometry, bonding, and electronic properties of B₂F₄, supported by quantitative data from experimental and computational studies. Detailed methodologies for key experimental techniques are provided, along with visualizations of synthetic pathways and analytical workflows.

Molecular Geometry and Bonding

The molecular structure of this compound has been a subject of considerable investigation. Early studies suggested a staggered (D₂d symmetry) conformation in the gaseous state, but later, more definitive experimental work confirmed a planar geometry (D₂h symmetry).

Conformation and Symmetry

X-ray diffraction studies of solid B₂F₄ have shown that the molecule is planar and centrosymmetric.[3] Furthermore, electron diffraction studies have confirmed that the gaseous B₂F₄ molecule also adopts a planar D₂h symmetry.[4] This planar structure is in contrast to some of the other diboron tetrahalides, such as B₂Cl₄, which exhibit a staggered conformation in the gas phase.[5][6] The stability of the planar form in B₂F₄ is attributed to the π-bonding between the boron and fluorine atoms, which is maximized in this conformation.

Bonding Characteristics

This compound is an electron-deficient molecule, with each boron atom being formally sp² hybridized. The B-B bond is a single σ-bond. The unsaturated boron centers are stabilized by π-bonding with the terminal fluorine ligands.[1][2] This B-F π-interaction is significant and contributes to the overall stability of the planar structure. The molecule is isoelectronic with the oxalate anion (C₂O₄²⁻).[1][2]

Quantitative Data

The following tables summarize key quantitative data regarding the molecular structure and thermodynamic properties of this compound.

Table 1: Molecular Geometry of this compound

| Parameter | Experimental Value | Method |

| B-B Bond Distance | 172 pm[1] | Electron Diffraction[4] |

| B-F Bond Distance | 1.32 ± 0.035 Å[3] | X-ray Diffraction[3] |

| F-B-F Bond Angle | 120°[3] | X-ray Diffraction[3] |

Table 2: Thermodynamic Properties of this compound

| Property | Value |

| Molar Mass | 97.61 g·mol⁻¹[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1440.1 kJ/mol[1][2] |

| Standard Molar Entropy (S⦵₂₉₈) | 317.3 J/mol·K[1][2] |

| Gibbs Free Energy (ΔfG⦵) | -1410.4 kJ/mol[1][2] |

| Rotational Barrier | 0.39 kcal/mol[6][7] |

Table 3: Selected Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Assignment | State |

| ~1500 | B-F Stretching | Gas/Solid[8] |

| ~800 | B-F Bending | Gas/Solid[8] |

| ~400 | B-B Stretching | Gas/Solid[8] |

Experimental and Computational Protocols

Synthesis of this compound

Method 1: From Boron Monofluoride and Boron Trifluoride this compound can be synthesized by the reaction of boron monofluoride (BF) with boron trifluoride (BF₃) at low temperatures.[1] Care must be taken to control the reaction conditions to prevent the formation of higher polymers.[1]

Method 2: Fluorination of Diboron Tetrachloride An alternative synthesis involves the fluorination of diboron tetrachloride (B₂Cl₄) using a fluorinating agent such as antimony trifluoride (SbF₃).[1]

Structural Determination

X-ray Diffraction: Single-crystal X-ray diffraction is employed to determine the molecular structure in the solid state. A single crystal of B₂F₄ is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The positions and intensities of the diffraction spots are used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined. For B₂F₄, this technique revealed a planar molecule with a B-B bond length of approximately 1.67 Å.[3]

Electron Diffraction: Gas-phase electron diffraction is used to determine the molecular structure in the gaseous state. A beam of high-energy electrons is passed through a sample of B₂F₄ gas. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded. The analysis of the scattering pattern provides information about the internuclear distances and bond angles, confirming the planar D₂h symmetry for gaseous B₂F₄.[4]

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule.[8] For a molecule with D₂h symmetry, the rule of mutual exclusion applies, meaning that vibrational modes that are Raman active are IR inactive, and vice versa. By analyzing the number and frequencies of the observed bands in both IR and Raman spectra, the molecular symmetry can be determined. The vibrational spectra of B₂F₄ are consistent with a planar D₂h structure.[8]

Computational Methodologies

A variety of theoretical methods have been used to investigate the electronic structure of B₂F₄. Ab initio self-consistent field molecular orbital (SCF-MO) calculations have been instrumental in understanding its conformation.[6][7] More advanced methods such as Møller-Plesset perturbation theory (MP2), density functional theory (B3LYP), and coupled-cluster theory (CCSD(T)) with various basis sets have been employed to accurately determine the ground state conformation, rotational barrier, and thermochemical properties.[4] These computational studies support the experimental findings of a planar D₂h ground state, although the rotational barrier to the staggered D₂d conformation is calculated to be very small.[4][7]

Molecular Orbital Analysis

A qualitative molecular orbital (MO) diagram for B₂F₄ can be constructed by considering the interactions between the orbitals of the two BF₂ fragments. The key interactions involve the sp² hybrid orbitals on the boron atoms forming the B-B σ-bond and the p_z orbitals on the boron and fluorine atoms forming the π-system.

The highest occupied molecular orbital (HOMO) is a π-bonding orbital with significant contribution from the fluorine p-orbitals, while the lowest unoccupied molecular orbital (LUMO) is a π*-antibonding orbital localized primarily on the boron atoms. The energy gap between the HOMO and LUMO is relatively large, consistent with the stability of the molecule.

Conclusion

The electronic structure of this compound is characterized by a planar D₂h molecular geometry, which is maintained in both the solid and gaseous phases.[3][4][5] This planarity is stabilized by significant π-bonding between the electron-deficient boron centers and the fluorine ligands.[1][2] Quantitative data from a combination of experimental techniques, including X-ray and electron diffraction, and vibrational spectroscopy, are well-supported by high-level ab initio and DFT calculations. The detailed understanding of its synthesis, structure, and bonding provides a solid foundation for its application in various fields, including as a precursor for boron-containing materials and in transition metal chemistry.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Theoretical study of the electronic structure of the diboron and tetraboron tetrahalides - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Theoretical study of the electronic structure of the diboron and tetraboron tetrahalides - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Vibrational Spectra and Structure of Diboron Tetrachloride in the Crystalline and Fluid States | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Lewis Acid Character of Diboron Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acid character of diboron tetrafluoride (B₂F₄), a molecule of significant interest due to its unique electronic structure and reactivity. This document details its synthesis, structural parameters, and interaction with Lewis bases, supported by quantitative data, experimental methodologies, and conceptual diagrams.

Introduction to this compound

This compound (B₂F₄) is an inorganic compound belonging to the class of tetrahalodiboranes.[1] It exists as a colorless gas at room temperature and is the most stable of the diboron tetrahalides.[1][2] The molecule is characterized by a planar geometry and electron-deficient boron centers, which are fundamental to its chemical behavior.[1] Although the boron atoms are electron-deficient, they are stabilized to some extent by π-bonding with the terminal fluorine atoms.[1] This inherent electron deficiency at the boron centers is the primary origin of its Lewis acidic character, driving its reactivity towards electron-pair donors.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods. One common approach involves the fluorination of diboron tetrachloride (B₂Cl₄) using a mild fluorinating agent like antimony trifluoride (SbF₃).[1][3] Another method is the reaction of boron monofluoride (BF) with boron trifluoride (BF₃) at low temperatures.[1]

The structure of B₂F₄ has been determined by X-ray diffraction to be planar in the solid state, with D₂h symmetry.[4][5] This planar conformation is also maintained in the gaseous and liquid states.[6] The key structural parameters are summarized in the table below.

| Parameter | Value | Method |

| B-B Bond Length | 172 pm[1] | X-ray Diffraction |

| B-F Bond Length | 132 ± 3.5 pm[5] | X-ray Diffraction |

| F-B-F Bond Angle | 120°[5] | X-ray Diffraction |

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound (B₂F₄).

Electronic Structure and the Origin of Lewis Acidity

The Lewis acidity of B₂F₄ arises from the electronic configuration of the boron atoms. Each boron atom in the molecule is sp² hybridized, participating in three sigma bonds (one B-B and two B-F). This leaves a vacant p-orbital perpendicular to the molecular plane on each boron atom. These empty p-orbitals are low-lying unoccupied molecular orbitals (LUMOs) and can readily accept a pair of electrons from a Lewis base.

While the fluorine atoms are highly electronegative, which inductively enhances the electrophilicity of the boron centers, they also participate in π-backbonding. The lone pairs on the fluorine atoms can donate electron density into the vacant p-orbitals of the boron atoms. This delocalization of electrons stabilizes the molecule but also reduces the Lewis acidity compared to a hypothetical case without such backbonding. The overall Lewis acidity is a balance between the inductive electron withdrawal by fluorine and the opposing π-donation.

Diagram 2: Lewis Acid-Base Interaction

Caption: Donation from the HOMO of a Lewis base to the LUMO of B₂F₄.

Reactivity with Lewis Bases: Adduct Formation

As a consequence of its Lewis acidic nature, this compound reacts with a variety of Lewis bases to form stable adducts.[7] In these reactions, the Lewis base donates a pair of electrons to one of the boron atoms, leading to a change in hybridization at that boron center from sp² to sp³. This results in a tetrahedral geometry around the coordinated boron atom. The formation of these adducts is a classic example of a Lewis acid-base neutralization reaction.

The general reaction can be represented as: B₂F₄ + :L → L-B₂F₄ Where :L is a Lewis base.

If a sufficiently strong Lewis base is used in excess, it is possible to form a bis-adduct where each boron atom is coordinated to a Lewis base molecule.

B₂F₄ + 2 :L → L-B(F₂)B(F₂)-L

Diagram 3: B₂F₄ Adduct Formation

Caption: General reaction of B₂F₄ with a Lewis base (:L).

Experimental Protocols for Characterization

The study of the Lewis acid character of B₂F₄ and its adducts relies on several key analytical techniques.

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of B₂F₄ and its adducts.[4][8] Changes in the vibrational frequencies, particularly those associated with the B-B and B-F bonds, provide direct evidence of adduct formation and changes in molecular symmetry and bonding.

Experimental Protocol:

-

Sample Preparation: For gas-phase measurements, B₂F₄ is introduced into a gas cell with IR-transparent windows (e.g., KBr or polyethylene).[4] For solid-state analysis, the gas is condensed onto a cold window (e.g., CsI) maintained at cryogenic temperatures.[4]

-

Data Acquisition: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Raman spectra are obtained by irradiating the sample with a monochromatic laser source and collecting the scattered light.[6]

-

Spectral Analysis: The observed vibrational bands are assigned to specific molecular motions (stretching, bending, rocking, etc.) based on theoretical calculations and comparison with known compounds.[6][8] The appearance of new bands or shifts in existing bands upon reaction with a Lewis base confirms adduct formation.

Table of Vibrational Frequencies for B₂F₄ (Gas Phase)

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

| 1380 | B-F asymmetric stretch | IR |

| 1165 | B-F symmetric stretch | Raman |

| 730 | B-B stretch | Raman |

| 520 | BF₂ wag | IR |

| 345 | BF₂ rock | IR |

| 230 | BF₂ torsion | Raman |

(Data compiled from references[8],[4], and[6])

NMR spectroscopy is invaluable for characterizing the structure of B₂F₄ adducts in solution. The ¹¹B and ¹⁹F nuclei are NMR-active and provide detailed information about the electronic environment and coordination number of the boron and fluorine atoms.

Experimental Protocol:

-

Sample Preparation: A solution of the B₂F₄ adduct is prepared in a suitable deuterated solvent in an NMR tube under an inert atmosphere.

-

Data Acquisition: ¹¹B and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. ¹H and ¹³C NMR would also be used to characterize the Lewis base portion of the adduct.

-

Spectral Analysis: A significant upfield shift in the ¹¹B NMR signal is expected upon coordination of a Lewis base, indicative of the change in coordination from three to four. The ¹⁹F NMR spectrum will show changes in chemical shift and coupling constants (J(B-F)) upon adduct formation, reflecting the altered electronic environment.

X-ray crystallography provides definitive proof of structure and detailed metric parameters (bond lengths and angles) for crystalline B₂F₄ adducts.[5]

Experimental Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[9]

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure, yielding a three-dimensional electron density map from which the atomic positions are determined.[9] This provides precise bond lengths and angles, confirming the geometry of the adduct.

Diagram 4: Experimental Workflow

Caption: Typical workflow for the study of B₂F₄-Lewis base interactions.

Conclusion

This compound exhibits clear Lewis acidic character, primarily due to the presence of vacant p-orbitals on its sp²-hybridized boron atoms. This acidity is moderated by B-F π-backbonding. It readily reacts with Lewis bases to form stable adducts, a process that can be thoroughly investigated using a combination of spectroscopic and crystallographic techniques. A detailed understanding of the Lewis acidity of B₂F₄ is crucial for exploring its potential in synthetic chemistry and materials science, including its emerging use in the doping of semiconductors.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. echemi.com [echemi.com]

- 8. Vibrational Spectra and Structure of Diboron Tetrachloride in the Crystalline and Fluid States | Semantic Scholar [semanticscholar.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of Diboron Tetrafluoride with Lewis Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diboron tetrafluoride (B₂F₄) is a colorless gas and the most stable of the diboron tetrahalides.[1] Its electron-deficient boron centers make it an interesting Lewis acid, capable of reacting with a variety of Lewis bases. This guide provides a comprehensive overview of the reactivity of this compound with common Lewis bases, including amines, phosphines, ethers, and sulfides. It details the formation of Lewis acid-base adducts, summarizes available quantitative structural and spectroscopic data, and provides generalized experimental protocols for their synthesis and handling. The information presented is intended to be a valuable resource for researchers exploring the chemistry of diboron compounds and their potential applications.

Introduction to this compound

This compound is a planar molecule with a boron-boron (B-B) single bond.[1] The B-B bond distance in the free molecule is approximately 172 pm.[1] The boron atoms are sp² hybridized, leaving each with a vacant p-orbital, which confers Lewis acidic character to the molecule. This electron deficiency drives its reactivity towards electron-pair donors (Lewis bases).

Reactivity with Lewis Bases: Adduct Formation

This compound reacts with Lewis bases (L) to form adducts. Depending on the stoichiometry and the nature of the Lewis base, either a mono-adduct (B₂F₄·L) or a bis-adduct (B₂F₄·2L) can be formed. In these adducts, the geometry at the boron center(s) changes from trigonal planar to tetrahedral.

Reactivity with Amines

Tertiary amines readily react with this compound to form stable adducts. For example, trimethylamine (NMe₃) reacts with B₂F₄ to form both a 1:1 adduct, B₂F₄(NMe₃), and a 1:2 adduct, B₂F₄(NMe₃)₂.[1] Spectroscopic evidence supports a structure for the 1:2 adduct where one trimethylamine molecule is coordinated to each boron atom (Me₃N·BF₂·BF₂·NMe₃).[1]

Reactivity with Phosphines

Phosphines, being soft Lewis bases, are also expected to form adducts with this compound. While specific studies on the reactions of simple phosphines with B₂F₄ are not extensively detailed in the readily available literature, the formation of such adducts is a well-established principle in boron chemistry. The synthesis of borane-phosphine complexes is a common practice, often achieved by direct mixing of the phosphine and a borane source.

Reactivity with Ethers

The interaction of B₂F₄ with ethers is less documented than with amines. However, the well-known and commercially available boron trifluoride diethyl etherate (BF₃·OEt₂) serves as a strong precedent for the formation of ether adducts with boron halides. It is plausible that B₂F₄ would form similar, albeit perhaps weaker, adducts with ethers like diethyl ether or tetrahydrofuran (THF).

Reactivity with Sulfides

Diboron tetrachloride (B₂Cl₄), a close analog of B₂F₄, is known to form adducts with dimethyl sulfide (SMe₂), such as B₂Cl₄·SMe₂ and B₂Cl₄·(SMe₂)₂.[2] This suggests that this compound is also likely to react with thioethers to form corresponding adducts.

Quantitative Data

Direct and comprehensive quantitative structural and spectroscopic data for a wide range of B₂F₄-Lewis base adducts are limited in the literature. The following tables summarize available data for B₂F₄ and its adducts, supplemented with data from analogous diboron compounds to provide context for expected structural parameters.

Table 1: Structural Data for this compound and Analogous Diboron Adducts

| Compound | B-B Bond Length (pm) | B-L Bond Length (pm) | L-B-B Bond Angle (°) | F-B-F Bond Angle (°) | Reference |

| B₂F₄ | 172 | N/A | N/A | ~120 | [1] |

| B₂(cat)₂(4-picoline) | 170.6(3) | 164.4(2) (B-N) | N/A | N/A | [2] |

| B₂(cat)₂(4-picoline)₂ | 171.3(4) | 165.9(2) (B-N) | N/A | N/A | [2] |

Note: Data for B₂(cat)₂ adducts (cat = 1,2-O₂C₆H₄) are provided as analogs to illustrate the effect of Lewis base coordination on the B-B bond length in a four-coordinate diboron system.

Table 2: Spectroscopic Data for this compound Adducts (¹¹B NMR)

| Compound | Solvent | ¹¹B Chemical Shift (δ, ppm) | Reference |

| B₂F₄(NMe₃)₂ | Not specified | Spectroscopic evidence reported, but specific shift not provided. | [1] |

Note: The ¹¹B NMR chemical shifts for four-coordinate boron in adducts are expected to be significantly upfield from those of three-coordinate boranes.

Experimental Protocols

Detailed experimental procedures for the synthesis of specific B₂F₄-Lewis base adducts are not widely published. The following is a generalized protocol based on the known reactivity of diboron tetrahalides and standard techniques for handling air- and moisture-sensitive compounds.

General Procedure for the Synthesis of B₂F₄-Lewis Base Adducts

Caution: this compound is a toxic gas and should be handled with extreme care in a well-ventilated fume hood. All glassware should be rigorously dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus Setup: A Schlenk line or glovebox is required. A reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar is connected to the Schlenk line.

-

Solvent and Reagent Preparation: An appropriate anhydrous solvent (e.g., hexane, toluene, or dichloromethane) is transferred to the reaction flask via cannula. The chosen Lewis base is then added to the solvent.

-

Reaction with B₂F₄: The flask is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). A measured amount of this compound gas is then slowly condensed into the stirred solution of the Lewis base. The amount of B₂F₄ can be determined by monitoring the pressure change in a known volume manifold.

-

Reaction and Workup: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The formation of a precipitate may indicate the formation of the adduct.

-

Isolation and Purification: If a solid product forms, it can be isolated by filtration under inert atmosphere, washed with a cold, non-coordinating solvent, and dried under vacuum. If the product is soluble, the solvent can be removed under vacuum to yield the crude product, which may then be purified by recrystallization from an appropriate solvent system.

-

Characterization: The product should be characterized by standard analytical techniques, including ¹H, ¹¹B, ¹³C, and ¹⁹F NMR spectroscopy, and, if suitable crystals can be obtained, single-crystal X-ray diffraction.

Visualizations

Reaction Pathway for Adduct Formation

Experimental Workflow for Synthesis and Characterization

Conclusion

This compound exhibits clear Lewis acidic behavior, reacting with a range of Lewis bases to form adducts. While the general principles of this reactivity are understood, detailed quantitative structural and spectroscopic data for many simple adducts are not yet widely available in the literature. This guide consolidates the existing knowledge and provides a framework for further investigation into the rich and potentially useful chemistry of this compound and its Lewis base adducts. The provided generalized experimental protocol and workflows offer a starting point for researchers to synthesize and characterize these interesting compounds, paving the way for new discoveries and applications.

References

An In-depth Technical Guide to the Spectroscopic Data (NMR, IR) of Diboron Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for diboron tetrafluoride (B₂F₄), with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, characterization, and analysis.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful technique for probing the vibrational modes of molecules. For this compound, IR spectroscopy has been instrumental in determining its molecular structure and symmetry in different physical states.

The vibrational frequencies of this compound have been studied in both the gaseous and solid phases. A key finding is that the molecule exhibits different symmetries in these states: a staggered D₂d symmetry in the gas phase and a planar D₂h symmetry in the solid state. The observed IR absorption bands are summarized in the table below.

| Vibrational Mode | Gas Phase (cm⁻¹) | Solid Phase (cm⁻¹) | Assignment (D₂d Symmetry) |

| ν₁ (B-B stretch) | - | - | A₁ (Raman active) |

| ν₂ (BF₂ sym stretch) | 1131 | 1120 | B₂ |

| ν₃ (BF₂ scissors) | 401 | 410 | B₂ |

| ν₄ (BF₂ rock) | - | - | A₁ (Raman active) |

| ν₅ (Torsion) | - | - | A₂ (Inactive) |

| ν₆ (BF₂ antisym rock) | 730 | 725 | E |

| ν₇ (BF₂ antisym str) | 917 | 910 | E |

| ν₈ (BF₂ wag) | 617 | 625 | E |

| ν₉ (BF₂ twist) | 180 | 185 | E |

Note: Some vibrational modes are IR inactive and are observed in Raman spectroscopy.

Sample Preparation (Gas Phase):

-

This compound, which is a gas at room temperature, is synthesized and purified. Common impurities include boron trifluoride (BF₃) and silicon tetrafluoride (SiF₄) which should be removed through low-temperature fractional distillation.

-

A gas cell with windows transparent to IR radiation (e.g., KBr or CsI) is evacuated to a high vacuum.

-

The purified B₂F₄ gas is introduced into the cell to the desired pressure. The pressure is monitored using a manometer.

FTIR Spectroscopy Measurement:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

A background spectrum of the evacuated gas cell is recorded to account for any atmospheric and instrumental absorptions.

-

The IR spectrum of the B₂F₄ sample is then recorded.

-

The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.

-

Data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of at least 1 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

As a close structural analog, the spectroscopic data for the tetrafluoroborate anion (BF₄⁻) can provide valuable insights. In BF₄⁻, the boron is sp³ hybridized and bonded to four fluorine atoms in a tetrahedral geometry.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹¹B | ~ -1 to -2 | Singlet | - |

| ¹⁹F | ~ -150 | Quartet | ¹J(¹¹B-¹⁹F) ≈ 1.3 |

Note: The ¹¹B spectrum often appears as a sharp singlet due to the symmetric environment and fast quadrupolar relaxation. The ¹⁹F spectrum shows a 1:1:1:1 quartet due to coupling with the I=3/2 ¹¹B nucleus.

Sample Preparation:

-

For solution-state NMR, the compound of interest would be dissolved in a suitable deuterated solvent. Given the reactivity of many boron compounds, a non-reactive solvent such as deuterated chloroform (CDCl₃) or acetonitrile (CD₃CN) would be chosen.

-

Due to the presence of boron in standard borosilicate glass NMR tubes, it is highly recommended to use quartz NMR tubes to avoid a broad background signal in ¹¹B NMR spectra.[1]

-

The sample concentration should be optimized to obtain a good signal-to-noise ratio. For ¹¹B NMR, a higher concentration is generally preferred.

NMR Spectroscopy Measurement:

-

A high-field NMR spectrometer would be used for data acquisition.

-

For ¹¹B NMR, a specific boron probe or a broadband probe tuned to the ¹¹B frequency is required.

-

The acquisition parameters, such as pulse width, relaxation delay, and number of scans, would be optimized. Due to the typically broad signals of quadrupolar nuclei, a larger number of scans may be necessary.

-

For ¹⁹F NMR, a standard broadband probe can be tuned to the ¹⁹F frequency. ¹⁹F is a highly sensitive nucleus, and spectra can be acquired relatively quickly.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

References

Methodological & Application

Application Notes and Protocols for Boron Doping in Silicon using Diboron Tetrafluoride

Introduction

Boron doping is a fundamental process in semiconductor manufacturing for the creation of p-type silicon, which is essential for building electronic devices like transistors and diodes.[1][2][3] This document provides detailed application notes and protocols for the use of diboron tetrafluoride (B2F4) as a precursor for boron doping in silicon, primarily focusing on Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) techniques. These methods offer precise control over doping profiles, which is critical for the fabrication of advanced, nanoscale semiconductor devices. While diborane (B2H6) is a commonly used boron precursor, B2F4 presents an alternative with potentially different reactivity and film properties.[4][5]

Core Concepts of Boron Doping

-

P-type Semiconductor: Introducing boron, a trivalent element, into the silicon crystal lattice creates an abundance of "holes," which act as positive charge carriers, thereby increasing the material's conductivity.[1][6][7]

-

Doping Techniques: Common methods for introducing boron into silicon include thermal diffusion, ion implantation, and chemical vapor deposition.[2][8] ALD is an emerging technique that allows for atomic-level control over the doping process.[9][10]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on boron doping in silicon, including data for B2F4 and other common boron precursors for comparative purposes.

Table 1: Atomic Layer Deposition (ALD) Parameters and Resulting Film Properties

| Precursor System | Temperature (°C) | Growth Rate (Å/cycle) | Resulting Film | Reference |

| B2F4 / H2O | Not Specified | ≤0.2 (initial), decreases to near zero | B2O3 | [9][10] |

| B2F4 / Si2H6 | Not Specified | ~0.1 (initial, calculated from ng/cm²), decreases to near zero | Elemental Boron | [9] |

| B2F4-H2O / TMA-H2O (alternating) | Not Specified | ~0.65 | BxAl2-xO3 | [9][10] |

Note: The growth rate for B2F4-based ALD processes was found to be self-limiting, decreasing significantly after a few cycles.[9][10]

Table 2: Chemical Vapor Deposition (CVD) Parameters and Doping Results

| Precursor | Deposition Temperature (°C) | Resulting Boron Concentration (atoms/cm³) | Resulting Resistivity (Ω·cm) | Reference |

| B2H6 | 500 - 700 | Not explicitly stated, but high enough for p+ doping | Not explicitly stated | [4] |

| BCl3 | ~900 | 0.16% - 80% (atomic) | Not explicitly stated | [5] |

| Diborane (5% in H2) | 400 (nucleation), 600 (growth) | Not explicitly stated | 1.3 x 10⁻² - 7.88 x 10⁻² | [11] |

| Not Specified (Gas-phase) | 950 | ~1 x 10²⁰ | Not explicitly stated | [12] |

Table 3: Electrical Properties of Boron-Doped Silicon

| Doping Method | Precursor | Annealing Conditions | Sheet Resistance (Ω/sq) | Conductivity (Ω·cm)⁻¹ | Reference |

| GP-MLD | Allylboronic acid pinacol ester | 1000 °C, 0s spike RTA | ~10³ | Not Specified | [13] |

| GP-MLD | Allylboronic acid pinacol ester | 1000 °C, 10s RTA | ~5 x 10² | Not Specified | [13] |

| Gas-jet plasma-chemical | Diborane | Not Specified | Not Specified | up to 5.2 x 10⁻³ | [14][15] |

Experimental Protocols

Protocol 1: Boron Doping using Atomic Layer Deposition (ALD) with B2F4

This protocol describes the deposition of a boron-containing film on a silicon substrate using ALD with this compound, which can then be used as a dopant source during a subsequent annealing step.

1. Substrate Preparation: a. Start with a clean silicon wafer. b. Perform a standard RCA clean or a similar wet-chemical cleaning procedure to remove organic and metallic contaminants. c. To remove the native oxide layer, dip the silicon substrate into a dilute hydrofluoric acid (HF) solution (e.g., 0.5% HF for 5 seconds).[13] d. Immediately transfer the substrate to the ALD reactor to prevent re-oxidation.

2. ALD Process for Boron-Containing Film Deposition: a. Process A: B2O3 Deposition [9][10] i. Set the reactor temperature (a specific temperature is not provided in the source, but ALD is typically performed at low to moderate temperatures). ii. Introduce B2F4 into the reactor chamber for a set pulse time to allow for surface adsorption. iii. Purge the chamber with an inert gas (e.g., N2 or Ar) to remove unreacted B2F4. iv. Introduce H2O vapor as the co-reactant for a set pulse time. v. Purge the chamber with the inert gas to remove reaction byproducts. vi. Repeat steps ii-v for the desired number of cycles. Note that the growth is self-limiting and may stop after 8-30 cycles.[9][10] b. Process B: Alternating BxAl2-xO3 Deposition for Sustained Growth [9][10] i. Perform a set number of B2F4/H2O ALD cycles as described in Process A. ii. Perform a set number of trimethylaluminum (TMA)/H2O ALD cycles. This helps to replenish the -OH surface groups, which enhances the subsequent uptake of B2F4.[9][10] iii. Repeat steps i and ii to achieve the desired film thickness. A sustained growth rate of approximately 0.65 Å/cycle can be achieved.[10]

3. Post-Deposition Annealing (Drive-in): a. After deposition of the boron-containing film, cap the sample with a protective layer, such as a 50 nm thick SiOₓ layer deposited by electron-beam evaporation, to prevent out-diffusion of boron during annealing.[13] b. Perform a rapid thermal anneal (RTA) to diffuse the boron atoms from the deposited film into the silicon substrate.[9][10][13]

- Annealing temperatures and times can be varied to control the junction depth and doping concentration. For example, RTA at 1000 °C for a few seconds can be used.[13] c. After the drive-in anneal, remove the capping layer using a dilute HF solution.[13]

Protocol 2: Boron Doping using Chemical Vapor Deposition (CVD) with a Boron Precursor

While the provided search results focus more on B2H6 and BCl3 for CVD, a similar process can be adapted for B2F4, assuming appropriate temperature and pressure conditions are determined. The following is a general protocol for CVD-based boron doping.

1. Substrate Preparation: a. Follow the same substrate preparation steps as in Protocol 1 (steps 1a-1d).

2. CVD Process: a. Place the prepared silicon substrate into the CVD reactor. b. Heat the substrate to the desired deposition temperature (e.g., 500-900 °C, depending on the precursor and desired film).[4][5] c. Introduce the precursor gases into the reactor. For boron doping, this would involve a carrier gas (e.g., H2 or N2) and the boron source gas (e.g., B2F4).[5] d. The flow rates of the gases and the deposition time will control the thickness and boron concentration of the deposited layer.[4] e. During the deposition at elevated temperatures, boron will diffuse into the silicon substrate.

3. Post-Deposition Processing: a. After the deposition and in-situ diffusion, cool down the reactor and remove the sample. b. The deposited boron-rich layer can either be left as part of the device structure or selectively etched away. The chemical reactivity of boron with HNO3-based acid solutions can be utilized for its removal.[16]

Visualizations

Caption: Workflow for Boron Doping using ALD with B2F4.

Caption: General Workflow for Boron Doping using CVD.

References

- 1. nanorh.com [nanorh.com]

- 2. The Complete Guide to Doping in Semiconductors: What Is it and Why Is it Necessary? [waferworld.com]

- 3. Silicon - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Boron-Silicon Thin Film Formation Using a Slim Vertical Chemical Vapor Deposition Reactor [scirp.org]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Boron-Doped Silicon Film Using Hot Wire Chemical Vapor Deposition Technique | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. nano.eecs.berkeley.edu [nano.eecs.berkeley.edu]

- 14. Deposition of Silicon Films Doped with Boron and Phosphorus by the Gas-Jet Plasma-Chemical Method | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of pure boron depositions integrated in silicon diodes for nanometer-deep junction applications | TU Delft Repository [repository.tudelft.nl]

Application Notes and Protocols: Diboron Tetrafluoride in Transition Metal Boryl Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of transition metal boryl complexes utilizing diboron tetrafluoride (B₂F₄) as a key reagent. The primary focus is on the synthesis of an iridium(III) tris(boryl) complex via oxidative addition to Vaska's complex. Additionally, a general protocol for the synthesis of related platinum(II) bis(boryl) complexes is described.

Introduction

Transition metal boryl complexes are crucial intermediates in a variety of catalytic processes, including C-H borylation, diboration, and hydroboration reactions. The synthesis of these complexes is therefore of significant interest. One effective method for their preparation is the oxidative addition of a B-B bond to a low-valent transition metal center. This compound (B₂F₄) serves as a reactive diboron reagent for this purpose, leading to the formation of metal-BF₂ fragments. This document outlines the synthesis and characterization of such complexes.

Synthesis of an Iridium(III) Tris(boryl) Complex

A key example of the use of this compound is its reaction with Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], which results in the formation of the facial iridium(III) tris(boryl) complex, fac-[Ir(BF₂)₃(CO)(PPh₃)₂][1]. This reaction proceeds via the oxidative addition of the B-B bond to the iridium(I) center.

Reaction Scheme

The overall reaction is as follows:

2 B₂F₄ + trans-[IrCl(CO)(PPh₃)₂] → fac-[Ir(BF₂)₃(CO)(PPh₃)₂] + ClBF₂

This reaction highlights the ability of B₂F₄ to not only add across the metal center but also to participate in further reactivity to form the tris(boryl) product.

Experimental Protocol: Synthesis of fac-[Ir(BF₂)₃(CO)(PPh₃)₂]

This protocol is based on established procedures for the synthesis of related facial iridium(III) complexes and the reported reaction of B₂F₄ with Vaska's complex[1][2][3].

Materials:

-

trans-IrCl(CO)(PPh₃)₂ (Vaska's complex)

-

This compound (B₂F₄)

-

Anhydrous and deoxygenated toluene

-

Anhydrous and deoxygenated hexane

-

Schlenk flask and line

-

Cannula

-

Magnetic stirrer and stir bar

-

Crystallization dish

Procedure:

-

In a glovebox or under an inert atmosphere, add Vaska's complex (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous, deoxygenated toluene to the flask to dissolve the complex.

-

Attach the flask to a Schlenk line and cool the solution to -78 °C using a dry ice/acetone bath.

-

Introduce this compound (2.0 eq) into the reaction flask. This can be done by condensing a known amount of gaseous B₂F₄ into the cooled flask or by adding a pre-prepared solution of B₂F₄ in a suitable solvent via cannula.

-

Allow the reaction mixture to slowly warm to room temperature while stirring. The reaction progress can be monitored by IR spectroscopy by observing the shift in the ν(CO) stretching frequency.

-

Once the reaction is complete (typically after several hours), remove the solvent in vacuo.

-

The crude product can be purified by recrystallization. Dissolve the residue in a minimum amount of warm toluene, filter to remove any insoluble impurities, and then add hexane to induce crystallization.

-

Store the resulting crystals under an inert atmosphere at a low temperature (e.g., -20 °C) for several days to maximize the yield of crystalline product.

-

Isolate the crystals by filtration, wash with cold hexane, and dry in vacuo.

Characterization Data

The following table summarizes the expected characterization data for fac-[Ir(BF₂)₃(CO)(PPh₃)₂].

| Data Type | Expected Values |

| Yield | Moderate to good (specific yield not reported in available literature) |

| Appearance | Colorless crystals[1] |

| IR Spectroscopy (ν(CO)) | > 2000 cm⁻¹ (indicative of an Ir(III) complex) |

| ¹¹B NMR | A broad signal characteristic of a BF₂ group |

| ¹⁹F NMR | A signal corresponding to the fluorine atoms of the BF₂ groups |

| ³¹P NMR | A singlet corresponding to the two equivalent PPh₃ ligands |

| X-ray Crystallography | Confirms the facial arrangement of the three BF₂ ligands[1] |

Synthesis of Platinum(II) Bis(boryl) Complexes

This compound can also be used to synthesize platinum(II) bis(boryl) complexes through the oxidative addition of the B-B bond to a platinum(0) precursor[4][5][6][7][8].

Reaction Scheme

A general reaction scheme is as follows:

B₂F₄ + [Pt(L)₂] → cis-[Pt(BF₂)₂(L)₂] (where L is a phosphine ligand, e.g., PPh₃)

Experimental Protocol: Synthesis of cis-[Pt(BF₂)₂(PPh₃)₂]

This protocol is a general representation based on similar syntheses of platinum(II) complexes.

Materials:

-

[Pt(PPh₃)₄] or another suitable Pt(0) source

-

This compound (B₂F₄)

-

Anhydrous and deoxygenated benzene or toluene

-

Anhydrous and deoxygenated pentane or hexane

-

Schlenk flask and line

-

Cannula

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere, dissolve the platinum(0) precursor (1.0 eq) in anhydrous, deoxygenated benzene or toluene in a Schlenk flask.

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add a solution of this compound (1.0 eq) in the same solvent to the platinum solution via cannula.

-

Allow the reaction to stir at low temperature for a specified time, then let it warm to room temperature.

-

Monitor the reaction by ³¹P NMR spectroscopy to observe the formation of the product.

-

Upon completion, reduce the volume of the solvent in vacuo.

-

Add pentane or hexane to precipitate the product.

-

Isolate the solid product by filtration, wash with pentane, and dry in vacuo.

Characterization Data

The following table summarizes the expected characterization data for cis-[Pt(BF₂)₂(PPh₃)₂].

| Data Type | Expected Values |

| Yield | Typically good to high |

| Appearance | White or off-white solid |

| ¹¹B NMR | A broad signal for the BF₂ groups |

| ¹⁹F NMR | A signal with satellites due to coupling with ¹⁹⁵Pt |

| ³¹P NMR | A singlet with satellites due to coupling with ¹⁹⁵Pt |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic procedures described.

Caption: Workflow for the synthesis of the iridium(III) tris(boryl) complex.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Addition Reactions of Binuclear Organoplatinum Complexes with Ditopic Ligands [inorgchemres.org]

- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Experimental Handling of Gaseous Diboron Tetrafluoride (B₂F₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe and effective handling of gaseous diboron tetrafluor-ide (B₂F₄), a highly reactive and toxic gas. The protocols herein cover the synthesis, purification, and handling of B₂F₄, with a strong emphasis on safety procedures. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in various fields, including drug development.

Introduction

Diboron tetrafluoride (B₂F₄) is a colorless gas that holds significant interest in chemical synthesis due to its unique electronic properties and reactivity. However, its practical application is often hindered by its hazardous nature, being highly sensitive to air and moisture.[1][2] These protocols are designed to provide a comprehensive guide for the laboratory-scale generation and handling of gaseous B₂F₄, ensuring both the safety of the operator and the integrity of the experimental outcomes.

Safety Precautions

Extreme caution must be exercised when handling B₂F₄. It is a corrosive and toxic gas that reacts violently with water and can form explosive mixtures with air. All manipulations should be performed in a well-ventilated fume hood or within an inert atmosphere glovebox.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]

-

Skin Protection: Flame-resistant laboratory coat, full-length pants, and closed-toe shoes are required.[3] Chemical-resistant gloves (nitrile is recommended, with double gloving) must be worn.[3]

-

Respiratory Protection: While all work should be conducted in a fume hood or glovebox to prevent inhalation, in the case of an emergency or potential exposure, a self-contained breathing apparatus (SCBA) is necessary.[4]

Emergency Procedures:

-

Inhalation: Immediately move the individual to fresh air and seek urgent medical attention.[1]

-

Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]

-

Spills: In case of a leak, evacuate the area immediately. If it is safe to do so, stop the flow of gas. Use appropriate respiratory protection and protective clothing for cleanup. Ventilate the area thoroughly.[2][4]

Synthesis of Gaseous this compound (B₂F₄)

There are two primary methods for the laboratory synthesis of B₂F₄. The choice of method may depend on the availability of starting materials and the desired scale of production.

Method 1: Fluorination of Diboron Tetrachloride (B₂Cl₄)

This method involves the reaction of diboron tetrachloride with a fluorinating agent, such as antimony trifluoride (SbF₃).

Reaction: 3 B₂Cl₄(g) + 4 SbF₃(s) → 3 B₂F₄(g) + 4 SbCl₃(s)

Experimental Protocol:

-

Apparatus Setup: Assemble a vacuum-tight reaction apparatus consisting of a reaction vessel, a series of cold traps, and a vacuum pump. The reaction vessel should be charged with antimony trifluoride. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry inert gas (e.g., nitrogen or argon).

-

Reactant Introduction: Cool the reaction vessel to -80°C using a dry ice/acetone bath. Diboron tetrachloride gas is then slowly condensed into the reaction vessel.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature with continuous stirring. The progress of the reaction can be monitored by the pressure change in the system.

-